rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate
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Overview
Description
rac-tert-butyl (3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate: is a complex organic compound with a unique structure that includes a hydroxy group and a cyclopentane ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the cyclopentane ring, followed by the introduction of the hydroxy group and the tert-butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl (3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used to substitute the hydroxy group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
rac-tert-butyl (3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the cyclopentane-pyrrole structure allow it to bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-butyl (3aR,6aS)-3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate
- tert-butyl (3aR,6aS)-1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-butyl (3aS,6aR)-3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate
Uniqueness: rac-tert-butyl (3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate is unique due to the presence of the hydroxy group at a specific position on the cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H21NO3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3aS,6S,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-8-4-5-9(14)10(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10+/m0/s1 |
InChI Key |
ZZMQZOYIZIOAGS-LPEHRKFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@H](CC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(CC2)O |
Origin of Product |
United States |
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